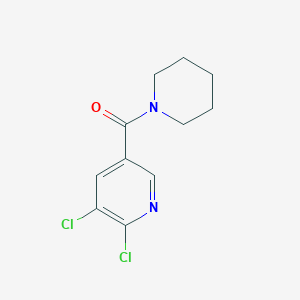

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine

Description

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine (CAS No. 577967-83-0) is a halogenated pyridine derivative featuring a piperidine-1-carbonyl substituent at the 5-position. This compound is structurally characterized by a pyridine ring substituted with chlorine atoms at positions 2 and 3 and a piperidine-linked carbonyl group at position 3.

Properties

IUPAC Name |

(5,6-dichloropyridin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-14-10(9)13)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSJDGHQFMXGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine typically involves the reaction of 2,3-dichloropyridine with piperidine-1-carbonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the carbonyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: N-oxides of the pyridine ring.

Reduction: Reduced forms of the compound with the carbonyl group removed.

Hydrolysis: Carboxylic acids and piperidine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Research indicates that compounds with pyridine structures often exhibit significant antimicrobial and antiviral activities. 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine has shown promise against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. Studies have reported that derivatives of pyridine can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which is crucial in the context of rising antibiotic resistance .

Cancer Therapeutics

The compound is under investigation for its potential role in cancer therapy. Piperidine derivatives have been noted for their neuroprotective effects and ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its interaction with specific molecular targets involved in cancer pathways, making it a candidate for further exploration in oncological studies .

Biological Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its ability to interact with various enzymes positions it as a candidate for probing the biochemical pathways involved in diseases. For instance, compounds similar to this compound have been shown to inhibit critical enzymes involved in metabolic processes, which can provide insights into metabolic disorders .

Receptor Binding Studies

Due to its structural similarity to biologically active molecules, this compound is utilized in receptor binding studies. It can be used to assess binding affinities with specific receptors that play roles in neurotransmission and other physiological processes. Understanding these interactions can lead to the development of novel therapeutics targeting neurological disorders .

Industrial Applications

Agrochemicals Development

In the agricultural sector, this compound is explored for its potential use in developing agrochemicals. Its chemical reactivity allows it to serve as a building block for synthesizing herbicides and pesticides that can enhance crop protection against pests and diseases.

Synthesis of Complex Organic Molecules

The compound's versatility extends to organic synthesis, where it acts as a precursor for more complex molecules. Its electrophilic nature facilitates various chemical reactions, making it valuable in the synthesis of pharmaceuticals and other organic compounds .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl and trichloromethyl derivatives are liquids with higher volatility, whereas the piperidine-1-carbonyl analog is likely a solid due to its larger molecular weight and polar amide group.

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it favorable for agrochemicals, while the trichloromethyl group increases electrophilicity, aiding in further chlorination reactions .

Key Observations :

- The trifluoromethyl and trichloromethyl derivatives are synthesized via halogenation processes under harsh conditions, whereas the piperidine-1-carbonyl analog likely requires milder, nucleophilic coupling steps.

- Industrial-scale production of the trifluoromethyl variant is well-documented due to its role in herbicides like fluopicolide and fluazinam .

Key Observations :

- The trifluoromethyl derivative is the most industrially significant, serving as a key intermediate in herbicides and insecticides .

- The trichloromethyl variant is primarily a precursor for further functionalization, while the piperidine-1-carbonyl analog’s applications remain speculative but aligned with bioactive molecule design.

Biological Activity

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12Cl2N2O

- Molecular Weight : 273.14 g/mol

- IUPAC Name : this compound

The biological activities of this compound are largely attributed to its structural features which include a pyridine ring and a piperidine moiety. These components are known to interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : Studies have shown that compounds containing pyridine and piperidine structures exhibit considerable antimicrobial properties. For instance, related pyridine derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens such as Escherichia coli and Candida albicans .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its potential therapeutic effects. For example, it has been associated with the inhibition of acetylcholine-binding proteins, which are crucial in neurotransmission processes .

Biological Activity Data

A summary of the biological activity findings for this compound is presented below:

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria as well as fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research on Enzyme Interaction

In another study focusing on enzyme interactions, the compound was found to inhibit acetylcholine-binding proteins effectively. This inhibition suggests potential applications in treating neurological disorders where modulation of cholinergic signaling is beneficial.

Q & A

Basic: What are the established synthetic routes for 2,3-dichloro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Answer:

The primary synthesis involves chlorination and fluorination of 3-picoline (β-picoline). Key steps include:

- Vapor-phase chlorination of β-picoline to form intermediates like 2-chloro-5-(trichloromethyl)pyridine .

- Liquid-phase fluorination using HF or fluorinating agents to replace trichloromethyl groups with trifluoromethyl .

Optimization focuses on controlling reaction temperatures (e.g., 80°C/20 mmHg for distillation ) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions ). Yields >87% are achievable under inert atmospheres and controlled stoichiometry .

Basic: How should researchers characterize this compound, and what analytical benchmarks are critical?

Answer:

Essential characterization methods include:

- Purity analysis : GC purity ≥95% is standard, with impurities often arising from incomplete chlorination/fluorination .

- Spectroscopic data :

- Physical properties : Melting point (8–9°C), boiling point (285°C), and refractive index (1.48) serve as benchmarks .

Basic: What safety protocols are mandated for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315, H318) .

- Ventilation : Use fume hoods to avoid inhalation (H332) and minimize exposure to vapors .

- Spill management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent environmental release (H411) .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (H227) .

Advanced: How does this compound participate in nucleophilic aromatic substitution (NAS) reactions, and what mechanistic insights are critical for optimizing derivatives?

Answer:

The 2- and 3-chloro positions are highly reactive toward NAS due to electron-withdrawing effects from the trifluoromethyl group. Key considerations:

- Regioselectivity : The 3-chloro position reacts faster with amines (e.g., forming 3-chloro-5-(trifluoromethyl)pyridin-2-amine in 87% yield ).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Catalysts : CuI or Pd catalysts improve coupling efficiency in Suzuki-Miyaura reactions . Computational studies (DFT) suggest the trifluoromethyl group lowers LUMO energy, accelerating NAS .

Advanced: What role does this compound play in medicinal chemistry, particularly in PET imaging ligand development?

Answer:

It serves as a precursor for radiolabeled ligands (e.g., [¹⁸F]mG2P026):

- Synthetic pathway : React with aldehydes (e.g., compound 14) via reductive amination to introduce targeting moieties .

- Applications : The trifluoromethyl group enhances blood-brain barrier penetration, critical for neuroimaging .

- Challenges : Radiolabeling efficiency depends on reaction time (<2 hrs) and purification via HPLC .

Advanced: How can computational modeling predict the environmental impact of this compound?

Answer:

- QSAR models : Predict bioaccumulation (logP = 2.1) and aquatic toxicity (LC₅₀ < 1 mg/L for fish) .

- Degradation pathways : Hydrolysis at high pH (>10) generates less toxic metabolites (e.g., 5-(trifluoromethyl)pyridinediol) .

- Ecotoxicity : The trifluoromethyl group resists microbial degradation, necessitating long-term ecotoxicological monitoring .

Advanced: What structure-activity relationships (SAR) govern its efficacy in agrochemical applications?

Answer:

- Bioactivity : The 2,3-dichloro motif enhances binding to insect nicotinic acetylcholine receptors (nAChRs) .

- Trifluoromethyl role : Increases lipophilicity, improving foliar uptake and rainfastness .

- Derivative optimization : Replacement of chlorine with methoxy groups reduces toxicity but lowers efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.